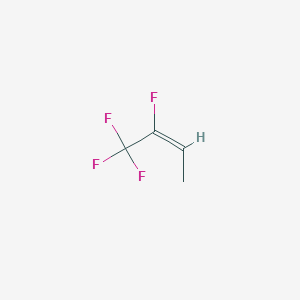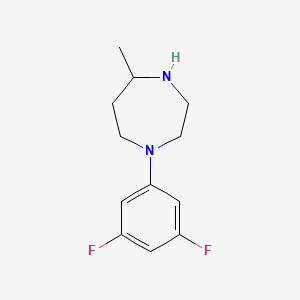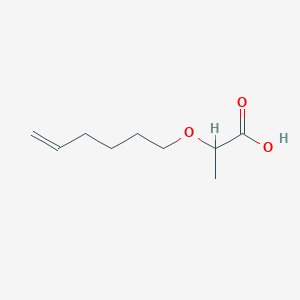
(E)-1,1,1,2-tetrafluorobut-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1,1,1,2-Tetrafluorobut-2-ene is an organic compound with the molecular formula C4H4F4. It is a fluorinated alkene, characterized by the presence of four fluorine atoms attached to the carbon chain. The “2E” notation indicates the geometric configuration of the double bond, where the higher priority substituents are on opposite sides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1,1,1,2-Tetrafluorobut-2-ene typically involves the fluorination of butene derivatives. One common method is the reaction of 1,1,1,2-tetrafluoroethane with acetylene under controlled conditions. This reaction requires a catalyst, such as palladium or nickel, and is carried out at elevated temperatures and pressures to ensure the desired product formation.
Industrial Production Methods
Industrial production of (2E)-1,1,1,2-Tetrafluorobut-2-ene often involves large-scale fluorination processes. These processes utilize specialized reactors and fluorinating agents, such as hydrogen fluoride or elemental fluorine, to achieve high yields and purity. The reaction conditions are carefully monitored to prevent side reactions and ensure the safety of the process.
化学反応の分析
Types of Reactions
(2E)-1,1,1,2-Tetrafluorobut-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form fluorinated alcohols or ketones.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding tetrafluorobutane.
Substitution: Halogen exchange reactions can replace fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium iodide (NaI) or potassium fluoride (KF).
Major Products Formed
Oxidation: Fluorinated alcohols or ketones.
Reduction: Tetrafluorobutane.
Substitution: Various halogenated or functionalized derivatives.
科学的研究の応用
(2E)-1,1,1,2-Tetrafluorobut-2-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a radiolabeled compound in diagnostic imaging.
Industry: Utilized in the production of specialty polymers and materials with enhanced chemical resistance.
作用機序
The mechanism of action of (2E)-1,1,1,2-Tetrafluorobut-2-ene involves its interaction with molecular targets through its fluorinated double bond. The presence of fluorine atoms increases the compound’s electronegativity, affecting its reactivity and interaction with other molecules. The pathways involved often include electrophilic addition and nucleophilic substitution, depending on the specific reaction conditions.
類似化合物との比較
Similar Compounds
1,1,1,2-Tetrafluoroethane: A fluorinated alkane with similar fluorine content but different reactivity.
1,1,1-Trifluoropropene: Another fluorinated alkene with fewer fluorine atoms and different geometric configuration.
Hexafluorobut-2-ene: A compound with more fluorine atoms, leading to different chemical properties.
Uniqueness
(2E)-1,1,1,2-Tetrafluorobut-2-ene is unique due to its specific geometric configuration and the presence of four fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in various fields.
特性
分子式 |
C4H4F4 |
|---|---|
分子量 |
128.07 g/mol |
IUPAC名 |
(E)-1,1,1,2-tetrafluorobut-2-ene |
InChI |
InChI=1S/C4H4F4/c1-2-3(5)4(6,7)8/h2H,1H3/b3-2+ |
InChIキー |
MMJXXOIUVNOFPL-NSCUHMNNSA-N |
異性体SMILES |
C/C=C(\C(F)(F)F)/F |
正規SMILES |
CC=C(C(F)(F)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-methyl-N-[(E)-thiophen-2-ylmethylidene]benzenesulfonamide](/img/structure/B13639176.png)




![2-Amino-3-(6,6-dimethyl-2,4-dioxo-3-azabicyclo[3.1.0]hexan-3-yl)propanoic acid](/img/structure/B13639201.png)







